molecular formula C17H24ClNO B3132390 4-(4-Chloro-2-cyclohexylphenoxy)piperidine CAS No. 367501-21-1

4-(4-Chloro-2-cyclohexylphenoxy)piperidine

Cat. No. B3132390
CAS RN: 367501-21-1
M. Wt: 293.8 g/mol
InChI Key: CWZIEDACJJQIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-2-cyclohexylphenoxy)piperidine is a biochemical compound with the molecular formula C17H24ClNO and a molecular weight of 293.83 . It is primarily used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4-(4-Chloro-2-cyclohexylphenoxy)piperidine consists of a piperidine ring attached to a phenyl ring through an oxygen atom. The phenyl ring has a chlorine atom and a cyclohexyl group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Chloro-2-cyclohexylphenoxy)piperidine include a molecular weight of 293.83 and a molecular formula of C17H24ClNO . More specific properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Nucleophilic Aromatic Substitution and Chemical Reactions

Piperidine and its derivatives have been studied extensively for their reactivity, such as in nucleophilic aromatic substitution reactions. For instance, piperidine reacts with nitro-group-containing aromatic compounds, leading to the formation of substituted piperidines, which are of significant interest due to their potential pharmacological applications (Pietra & Vitali, 1972).

Pharmacological Review and Biological Activities

The pharmacological properties of compounds structurally related to piperidine derivatives, such as chlorogenic acid (CGA), have been reviewed. CGA exhibits a wide range of therapeutic roles including antioxidant, anti-inflammatory, and neuroprotective effects, highlighting the medicinal potential of structurally related compounds (Naveed et al., 2018).

Ligand Binding and Receptor Interaction

Research into arylcycloalkylamines, which include phenylpiperidines and piperazines, has demonstrated that these compounds can significantly influence the binding affinity and selectivity towards D2-like receptors, crucial for understanding antipsychotic agents (Sikazwe et al., 2009).

Role in Metabolic Syndrome and Food Additives

Piperidine derivatives like chlorogenic acid have also been recognized for their dual role as food additives and nutraceuticals against metabolic syndrome, showcasing their antioxidant, anti-inflammatory, and antimicrobial properties (Santana-Gálvez et al., 2017).

Drug Metabolism and Pharmacokinetics

The metabolism of arylpiperazine derivatives, which undergo extensive pre-systemic and systemic metabolism including N-dealkylation to form 1-aryl-piperazines, indicates the complexity of their pharmacokinetic profiles and the potential for generating active metabolites (Caccia, 2007).

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-cyclohexylphenoxy)piperidine is not specified in the search results. It’s important to note that the compound is used for proteomics research , which suggests it may interact with proteins in some way.

properties

IUPAC Name

4-(4-chloro-2-cyclohexylphenoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO/c18-14-6-7-17(20-15-8-10-19-11-9-15)16(12-14)13-4-2-1-3-5-13/h6-7,12-13,15,19H,1-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZIEDACJJQIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)Cl)OC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chloro-2-cyclohexylphenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
4-(4-Chloro-2-cyclohexylphenoxy)piperidine
Reactant of Route 3
Reactant of Route 3
4-(4-Chloro-2-cyclohexylphenoxy)piperidine
Reactant of Route 4
Reactant of Route 4
4-(4-Chloro-2-cyclohexylphenoxy)piperidine
Reactant of Route 5
4-(4-Chloro-2-cyclohexylphenoxy)piperidine
Reactant of Route 6
4-(4-Chloro-2-cyclohexylphenoxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.